![molecular formula C15H15N3O4 B2534059 6-甲氧基-3-甲基-N-((5-甲基-1,3,4-恶二唑-2-基)甲基)苯并呋喃-2-甲酰胺 CAS No. 1206994-08-2](/img/structure/B2534059.png)
6-甲氧基-3-甲基-N-((5-甲基-1,3,4-恶二唑-2-基)甲基)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and oxadiazole rings would give the molecule a rigid, planar structure in those regions. The methoxy, methyl, and carboxamide groups could potentially rotate around their bonds, giving the molecule some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be hydrolyzed to produce a carboxylic acid and an amine. The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar benzofuran and oxadiazole rings might give the compound both polar and nonpolar characteristics .科学研究应用
抗炎和镇痛剂
与6-甲氧基-3-甲基-N-((5-甲基-1,3,4-恶二唑-2-基)甲基)苯并呋喃-2-甲酰胺相关的化合物已被合成并确定为潜在的抗炎和镇痛剂。这些化合物,包括各种杂环衍生物,已显示出对环氧合酶-1/2 (COX-1/2) 的显着抑制活性,表明它们在治疗炎症和疼痛管理方面的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
抗糖尿病活性
在另一项研究中,合成了类似于6-甲氧基-3-甲基-N-((5-甲基-1,3,4-恶二唑-2-基)甲基)苯并呋喃-2-甲酰胺的衍生物,并对其抗糖尿病特性进行了评估。这些化合物在抑制α-淀粉酶(碳水化合物消化中的关键酶)方面表现出显着的活性,表明它们在糖尿病管理中的潜在用途 (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021)。
抗菌活性
对苯并呋喃-恶二唑杂化物(与所讨论化合物在化学上相关)的研究揭示了它们的显着抗菌特性。合成了这些化合物并针对各种微生物进行了评估,显示出作为潜在抗菌剂的希望 (Sanjeeva, Rao, Prasad, & Ramana, 2021)。
阿尔茨海默病治疗
结构上类似于6-甲氧基-3-甲基-N-((5-甲基-1,3,4-恶二唑-2-基)甲基)苯并呋喃-2-甲酰胺的化合物已被研究其在治疗阿尔茨海默病中的潜力。这些化合物已显示出对组蛋白脱乙酰酶 6 (HDAC6) 的抑制作用,后者与神经退行性疾病有关。它们已显示出对 tau 蛋白聚集和神经变性的保护作用 (Lee 等,2018)。
作用机制
未来方向
属性
IUPAC Name |
6-methoxy-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8-11-5-4-10(20-3)6-12(11)22-14(8)15(19)16-7-13-18-17-9(2)21-13/h4-6H,7H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTUXUBLXUJAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。